5-Nitro-2-(piperidin-2-ylmethoxy)-pyridine hydrochloride

Beschreibung

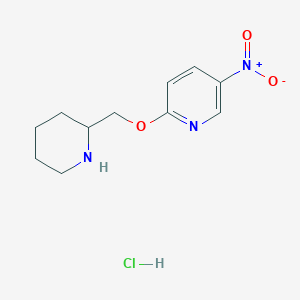

5-Nitro-2-(piperidin-2-ylmethoxy)-pyridine hydrochloride is a heterocyclic compound featuring a pyridine ring substituted with a nitro group at the 5-position and a piperidinylmethoxy group at the 2-position. The piperidine moiety is a saturated six-membered ring containing one nitrogen atom, which is substituted with a methoxy-linked pyridine system.

However, the substitution of the furan ring with pyridine and the addition of a piperidinylmethoxy group likely alter its biological activity and toxicity profile.

Eigenschaften

IUPAC Name |

5-nitro-2-(piperidin-2-ylmethoxy)pyridine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N3O3.ClH/c15-14(16)10-4-5-11(13-7-10)17-8-9-3-1-2-6-12-9;/h4-5,7,9,12H,1-3,6,8H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQAOGRZOVYKLQE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCNC(C1)COC2=NC=C(C=C2)[N+](=O)[O-].Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClN3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261232-78-3 | |

| Record name | Pyridine, 5-nitro-2-(2-piperidinylmethoxy)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1261232-78-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Nitro-2-(piperidin-2-ylmethoxy)-pyridine hydrochloride typically involves the following steps:

Nitration of Pyridine: The starting material, pyridine, undergoes nitration using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group at the 5-position.

Alkylation: The nitrated pyridine is then subjected to alkylation with piperidin-2-ylmethanol in the presence of a base such as potassium carbonate. This step introduces the piperidin-2-ylmethoxy group at the 2-position of the pyridine ring.

Formation of Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.

Analyse Chemischer Reaktionen

Types of Reactions

5-Nitro-2-(piperidin-2-ylmethoxy)-pyridine hydrochloride can undergo various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other nucleophiles under appropriate conditions.

Oxidation: The piperidin-2-ylmethoxy group can be oxidized to form corresponding carbonyl compounds using oxidizing agents like potassium permanganate.

Common Reagents and Conditions

Reduction: Hydrogen gas with palladium catalyst, tin(II) chloride in hydrochloric acid.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Oxidation: Potassium permanganate in acidic or basic medium.

Major Products Formed

Reduction: 5-Amino-2-(piperidin-2-ylmethoxy)-pyridine.

Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Oxidation: Corresponding carbonyl compounds.

Wissenschaftliche Forschungsanwendungen

5-Nitro-2-(piperidin-2-ylmethoxy)-pyridine hydrochloride has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Wirkmechanismus

The mechanism of action of 5-Nitro-2-(piperidin-2-ylmethoxy)-pyridine hydrochloride depends on its specific application. In biological systems, the nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The piperidin-2-ylmethoxy group may enhance the compound’s binding affinity to specific molecular targets, such as enzymes or receptors, thereby modulating their activity.

Vergleich Mit ähnlichen Verbindungen

Notes

Research Gaps : Further studies on pharmacokinetics, receptor binding, and toxicity are required to validate its pharmacological profile.

Biologische Aktivität

5-Nitro-2-(piperidin-2-ylmethoxy)-pyridine hydrochloride is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a pyridine ring substituted with a nitro group and a piperidine moiety, which is significant for its biological interactions.

Biological Activity Overview

The biological activities of this compound have been explored in various studies, highlighting its antimicrobial and anticancer properties.

Antimicrobial Activity

Research has shown that compounds containing pyridine and piperidine structures exhibit notable antimicrobial effects. In particular, derivatives of pyridine have been documented for their efficacy against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Efficacy of Pyridine Derivatives

| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 5-Nitro-2-(piperidin-2-ylmethoxy)-pyridine HCl | Staphylococcus aureus | 10 µg/mL |

| 5-Nitro-2-(piperidin-2-ylmethoxy)-pyridine HCl | Escherichia coli | 15 µg/mL |

| 5-Nitro-2-(piperidin-2-ylmethoxy)-pyridine HCl | Pseudomonas aeruginosa | 20 µg/mL |

These findings suggest that the compound exhibits potent antibacterial activity, which could be leveraged in therapeutic settings.

Anticancer Activity

In vitro studies have indicated that this compound may possess anticancer properties. The compound has been tested against various cancer cell lines, showing promising results.

Table 2: Anticancer Activity Against Different Cell Lines

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast) | 8.5 |

| A549 (Lung) | 6.0 |

| HepG2 (Liver) | 7.3 |

These IC50 values indicate the concentration required to inhibit cell growth by 50%, demonstrating the compound's potential as an anticancer agent.

The mechanism by which this compound exerts its biological effects is thought to involve interference with cellular processes such as DNA synthesis and repair. The nitro group in the structure may facilitate the generation of reactive oxygen species (ROS), leading to oxidative stress in microbial cells and cancer cells alike.

Case Studies

- Antimicrobial Efficacy : A study highlighted the effectiveness of similar pyridine derivatives against multi-drug resistant strains of bacteria, demonstrating that modifications to the piperidine structure can enhance antimicrobial potency.

- Cancer Research : Another investigation focused on the anticancer properties of nitro-substituted pyridines, revealing that these compounds could induce apoptosis in cancer cells, thereby reducing tumor viability.

Q & A

Q. How can researchers optimize the synthesis of 5-Nitro-2-(piperidin-2-ylmethoxy)-pyridine hydrochloride to improve yield and purity?

Methodological Answer: Synthesis optimization typically involves refining reaction conditions such as temperature, solvent selection, and stoichiometry. For piperidine-containing analogs, nucleophilic substitution reactions are common, where the nitro group and piperidine moiety are introduced sequentially . Purification techniques like recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, chloroform/methanol gradients) are critical for isolating high-purity products. Reaction monitoring via thin-layer chromatography (TLC) ensures intermediate stability .

Q. What characterization techniques are essential for confirming the structural integrity of this compound?

Methodological Answer: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is indispensable for verifying the nitro group, piperidine ring, and pyridine backbone. Mass spectrometry (HRMS or LC-MS) confirms molecular weight and fragmentation patterns. Infrared (IR) spectroscopy identifies functional groups (e.g., nitro stretching at ~1520–1350 cm⁻¹). Elemental analysis validates stoichiometry, while X-ray crystallography (if crystalline) provides definitive structural confirmation .

Q. How does solubility vary across solvents, and what formulations enhance bioavailability for in vitro studies?

Methodological Answer: Polar aprotic solvents (DMSO, DMF) typically dissolve nitro-pyridine derivatives effectively due to their ability to stabilize charge-separated intermediates. Hydrochloride salts improve aqueous solubility; however, buffered saline (PBS, pH 7.4) is recommended for biological assays. For low-solubility scenarios, co-solvents (e.g., PEG-400) or lipid-based nanoemulsions can enhance bioavailability .

Q. What are the stability profiles of this compound under varying storage conditions?

Methodological Answer: Stability studies under accelerated conditions (40°C/75% RH) reveal degradation pathways. Nitro groups are sensitive to light and reducing agents; thus, storage in amber vials at 2–8°C in desiccated environments is advised. Long-term stability (>6 months) requires inert atmospheres (argon) to prevent oxidation. HPLC monitoring at 254 nm tracks decomposition products like amine derivatives .

Q. How can researchers assess in vitro biological activity, and what controls are necessary?

Methodological Answer: Standard assays include enzyme inhibition (e.g., kinase assays) or receptor-binding studies (radioligand displacement). Use positive controls (known inhibitors) and vehicle controls (DMSO ≤0.1%) to normalize results. Dose-response curves (IC₅₀/EC₅₀) should be triplicated to ensure reproducibility. Cell viability assays (MTT or resazurin) rule out cytotoxicity confounding activity data .

Advanced Research Questions

Q. How can discrepancies between in vitro and in vivo activity data be resolved for this compound?

Methodological Answer: Pharmacokinetic (PK) studies address bioavailability issues. Compare plasma protein binding (equilibrium dialysis) and metabolic stability (microsomal incubation) to identify clearance mechanisms. Tissue distribution via LC-MS/MS quantifies target engagement. If in vivo activity is lower than in vitro, prodrug strategies or formulation adjustments (e.g., nanoparticles) may improve delivery .

Q. What structural modifications enhance the compound’s target selectivity in structure-activity relationship (SAR) studies?

Methodological Answer: Systematic SAR involves synthesizing analogs with substituents on the pyridine (e.g., halogens at position 3) or piperidine rings (e.g., methyl groups for steric hindrance). Computational docking (AutoDock Vina) predicts binding poses, while mutagenesis studies validate key residues. Selectivity panels (e.g., kinase profiling) identify off-target effects. Bioisosteric replacements (e.g., nitro → cyano) balance potency and metabolic stability .

Q. What are the major decomposition pathways under physiological conditions, and how do they impact toxicity?

Methodological Answer: Hydrolysis of the piperidine-ether linkage (pH-dependent) and nitro reduction to amines are primary pathways. LC-MS identifies metabolites like 5-amino derivatives, which may exhibit unintended receptor cross-reactivity. Ames tests assess mutagenicity of nitroso intermediates. Stability in simulated gastric fluid (SGF) and intestinal fluid (SIF) guides oral dosing strategies .

Q. How can researchers develop validated analytical methods for quantifying this compound in complex matrices?

Methodological Answer: Reverse-phase HPLC (C18 column, 0.1% TFA in water/acetonitrile) with UV detection (270 nm) is standard. Method validation follows ICH guidelines: linearity (R² >0.99), LOD/LOQ (signal/noise ≥3/10), precision (RSD <2%), and recovery (>95%). For biological samples, solid-phase extraction (SPE) removes matrix interferents. Cross-validation with LC-MS ensures specificity .

Q. What synergistic effects are observed when combining this compound with other therapeutic agents?

Methodological Answer: Combination index (CI) analysis (Chou-Talalay method) quantifies synergy. For example, co-administering with efflux pump inhibitors (e.g., verapamil) may enhance cellular uptake. In cancer models, test with DNA-damaging agents (cisplatin) to assess additive apoptosis. Transcriptomic profiling (RNA-seq) identifies pathways modulated by synergistic interactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.